2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

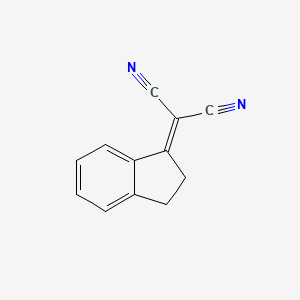

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2,3-dihydroinden-1-ylidene)propanedinitrile. This designation reflects the core structural features of the molecule, which consists of a 2,3-dihydroindene ring system connected through a ylidene linkage to a propanedinitrile (malononitrile) group. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming compounds containing both cyclic and acyclic components with multiple functional groups.

The structural representation reveals a bicyclic indene system where the benzene ring is fused to a five-membered ring containing a saturated ethylene bridge at positions 2 and 3. The ylidene carbon at position 1 of the indene system forms a double bond connection to the central carbon of the malononitrile group. This arrangement creates an extended conjugated system that significantly influences the compound's electronic properties and chemical reactivity.

Computational analysis using density functional theory calculations has provided detailed geometric parameters for the optimized structure. The planar arrangement of the conjugated system allows for effective orbital overlap, contributing to the stability of the molecule. The presence of two nitrile groups attached to the same carbon creates a highly electron-withdrawing environment that affects the distribution of electron density throughout the molecular framework.

Properties

IUPAC Name |

2-(2,3-dihydroinden-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMCAQMRSYSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)C#N)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289528 | |

| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-01-2 | |

| Record name | NSC61801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- Reactants: Indan-1,3-dione and malononitrile

- Catalysts/Base: Sodium acetate or piperidine

- Solvent: Ethanol or other polar organic solvents

- Temperature: Typically room temperature to moderate heating (~60°C)

- Reaction Time: Several hours, often 6–12 hours depending on scale and temperature

The reaction proceeds via the condensation of the active methylene group of malononitrile with the carbonyl group of indan-1,3-dione, forming the conjugated dicyano-substituted indenylidene product. Control of temperature is critical: room temperature favors the formation of the dicyano derivative with yields between 61–85%, whereas elevated temperatures can lead to further substitution producing tetracyano analogues with lower yields (34–45%).

2.2 Bromination Followed by Nucleophilic Substitution

An alternative preparative approach involves the bromination of indene with N-bromosuccinimide (NBS) to form bromo-substituted intermediates, which then react with malononitrile to yield the target compound or its derivatives. This route is more common for substituted derivatives but can be adapted for the parent compound.

Industrial Production Considerations

Industrial synthesis focuses on scalability and reproducibility, employing:

- Robust Catalysts: To improve reaction rates and selectivity.

- Optimized Stoichiometry: Using excess malononitrile (≥2 equivalents) to drive complete conversion.

- Purification: Recrystallization from light petroleum or ethanol to isolate high-purity crystalline products.

- Equipment: Large-scale reactors with controlled temperature and stirring to maintain consistent conditions.

Reaction Parameters and Optimization

| Parameter | Optimal Range/Condition | Effect on Yield/Quality |

|---|---|---|

| Temperature | 20–60°C | Higher temps may reduce selectivity |

| Base catalyst | Sodium acetate or piperidine | Facilitates condensation |

| Solvent | Ethanol or polar organic solvents | Influences solubility and reaction rate |

| Malononitrile equivalents | ≥ 2 equivalents | Ensures complete substrate conversion |

| Reaction time | 6–12 hours | Sufficient for complete reaction |

| Purification method | Recrystallization in light petroleum/ethanol | Enhances purity and crystallinity |

Analytical Confirmation of Product

- NMR Spectroscopy: Identifies vinylic protons (δ 7.2–8.5 ppm), confirming conjugation and substitution patterns.

- FT-IR Spectroscopy: Cyano stretching vibrations near 2200 cm⁻¹ confirm malononitrile functionality.

- X-ray Diffraction (XRD): Provides bond angles and crystal packing, essential for verifying planar geometry critical in electronic applications.

- Mass Spectrometry: Confirms molecular weight and purity.

Research Findings and Variations

- The compound is often synthesized alongside fluorinated or brominated analogues to tune electronic properties for organic solar cells.

- Reaction conditions such as temperature and catalyst choice directly affect the formation of regioisomers and product purity.

- Studies show that mixtures of regioisomers (e.g., fluorinated derivatives) can form under similar conditions, which may complicate purification but still yield functional materials.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Indan-1,3-dione + Malononitrile | Sodium acetate / Piperidine | Ethanol | 20–60 | 61–85 | Mild conditions, scalable, high purity |

| Bromination + Substitution | Indene + NBS, then Malononitrile | Catalyst (varies) | Organic solvents | 60–80 | Variable | Used for substituted derivatives |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile involves its role as an electron acceptor. The compound interacts with electron-donating materials to facilitate charge transfer processes. This interaction is crucial in organic photovoltaics, where the compound helps in the efficient conversion of light into electrical energy . The molecular targets and pathways involved include the formation of non-covalent bonds such as F···S and F···H bonds, which enhance electron mobility and overall material performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile with structurally analogous derivatives, focusing on substituents, optoelectronic properties, and device performance.

Structural and Electronic Modifications

- Fluorination (2FIC) : Fluorine atoms lower the LUMO energy level, reduce exciton binding energy, and enhance charge separation. This results in a 20–30% increase in power conversion efficiency (PCE) compared to unsubstituted IC .

- Chlorination/Bromination (IC-Cl, INBr) : Halogen atoms improve intermolecular interactions and film morphology. Bromine in INBr increases device stability by reducing trap states .

- Nitro Groups : Nitro substitution (e.g., 5,6-dinitro) achieves ultra-low bandgaps (<1.5 eV), extending absorption into the near-infrared (NIR) region .

- Benzylidene Derivatives (PhIC, NMe2PhIC): These derivatives extend π-conjugation but may compromise solubility. NMe2PhIC’s dimethylamino group introduces intramolecular charge transfer, enhancing light-harvesting .

Photovoltaic Performance

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile?

The compound is synthesized via a Knoevenagel condensation between indan-1,3-dione and malononitrile in ethanol using sodium acetate or piperidine as a base. Key parameters include:

- Temperature control : Room temperature yields the dicyano derivative (61–85%), while heating produces the tetracyano analogue (34–45%) .

- Stoichiometry : Excess malononitrile (≥2 equivalents) ensures complete conversion of the diketone substrate.

- Purification : Recrystallization in light petroleum or ethanol is recommended for isolating crystalline products .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR spectroscopy : and NMR identify substituent environments and confirm conjugation patterns (e.g., vinylic protons at δ 7.2–8.5 ppm) .

- X-ray diffraction (XRD) : Resolves bond angles (e.g., C2–C1–C12 = 119.74°) and crystal packing, critical for verifying planar geometries in electronic applications .

- FT-IR : Cyano group stretching vibrations (~2200 cm) confirm functionalization .

Q. What safety precautions are necessary when handling this compound?

- GHS hazards : Acute toxicity (H301+H311+H331), skin/eye irritation (H315/H319).

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or direct contact. Store sealed at room temperature .

Advanced Research Questions

Q. How can reaction pathways be controlled to synthesize mono- versus bis-functionalized derivatives?

- Catalyst selection : Palladium complexes with N-heterocyclic carbene (NHC) ligands favor mono-allylation, while other Pd catalysts promote bis-allylation .

- Substrate design : Electron-deficient malononitrile derivatives undergo selective Knoevenagel reactions. For example, substituents on indan-1,3-dione influence regioselectivity .

- Temperature and time : Extended heating (24–48 hours) drives bis-functionalization, whereas shorter reactions (6–12 hours) yield mono-adducts .

Q. How do solvent polarity and molecular aggregation affect photophysical properties?

- Solvatochromism : Polar solvents induce bathochromic shifts in absorption/emission (e.g., λ shifts from 490 nm in hexane to 630 nm in DMF) due to intramolecular charge transfer (ICT) .

- Micelle interactions : Anionic/cationic surfactants enhance fluorescence quantum yield (e.g., 0.45 in SDS micelles vs. 0.12 in ethanol) by reducing non-radiative decay .

- Aggregation-induced emission (AIE) : Solid-state films exhibit red-shifted emission due to restricted rotation of the indenylidene core .

Q. What strategies improve air stability in n-type organic semiconductors derived from this compound?

- LUMO engineering : Introducing electron-withdrawing groups (e.g., cyano) lowers LUMO levels (e.g., −4.0 eV), reducing susceptibility to oxygen/water .

- Alkyl side chains : Branched chains (e.g., 2-ethylhexyl) enhance film crystallinity and reduce grain boundaries, improving carrier mobility (up to 0.63 cm/V·s) .

- Device fabrication : Top-contact bottom-gate OFETs with PTS-modified SiO substrates achieve on/off ratios >10 under ambient conditions .

Q. How can synthetic contradictions (e.g., yield disparities) be resolved in scaled-up reactions?

- Catalyst optimization : Piperidine outperforms sodium acetate in achieving higher yields (85% vs. 61%) due to superior base strength .

- Purification challenges : Column chromatography may reduce yields; alternative methods like Soxhlet extraction improve recovery of thermally sensitive products .

- Reaction monitoring : In situ fluorescence microscopy tracks intermediate formation, enabling real-time adjustments to reaction parameters .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.